4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
Description
4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative characterized by a piperazine ring substituted with a 4-fluorophenyl sulfonyl group at the 4-position and a phenyl group at the 5-position of the heterocyclic core. The compound’s molecular formula is inferred as C₂₃H₁₉FN₄O₂S₂, incorporating a sulfonyl (-SO₂-) linker, which distinguishes it from thioether analogs like 4-[(4-fluorophenyl)thio]-5-phenylthieno[2,3-d]pyrimidine (C₁₈H₁₁FN₂S₂) . Synthesis typically involves nucleophilic substitution reactions on the thieno[2,3-d]pyrimidine scaffold, followed by sulfonylation of the piperazine moiety. Characterization methods include ¹H/¹³C NMR, mass spectrometry, and TLC for purity validation, as seen in related compounds .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S2/c23-17-6-8-18(9-7-17)31(28,29)27-12-10-26(11-13-27)21-20-19(16-4-2-1-3-5-16)14-30-22(20)25-15-24-21/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJHBZHJDJTHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thienopyrimidine ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the thienopyrimidine intermediate.
Attachment of the Fluorophenyl and Sulfonyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other reducible moieties within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or piperazine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares key structural features, physicochemical properties, and bioactivity data (where available) of the target compound and its analogs:
Key Comparative Insights:
Piperazine derivatives with dichlorophenyl (e.g., ) or methylphenyl (e.g., ) groups exhibit altered receptor-binding profiles due to steric and electronic differences.
Physicochemical Properties: Melting points for thieno[2,3-d]pyrimidine analogs range widely (132–230°C), influenced by substituent polarity and crystallinity . The target compound’s sulfonyl group may increase melting point relative to thioether analogs.
Synthetic Efficiency: Yields for similar compounds vary ( 76% for phenoxy-substituted analog vs. lower yields in sulfonamide derivatives ), suggesting that sulfonylation steps may require optimization.
The target compound’s sulfonyl group may enhance selectivity for sulfonamide-binding enzymes.
Notes
- The evidence primarily covers structural analogs, requiring cautious extrapolation to the target compound.
- Patents (e.g., ) highlight the therapeutic relevance of thieno[2,3-d]pyrimidines but lack explicit data on sulfonyl-piperazine derivatives.
- Contradictions in synthesis yields emphasize the need for standardized protocols.
Biological Activity
The compound 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C19H20F N3O2S
Molecular Weight: 373.45 g/mol
IUPAC Name: this compound
The compound features a piperazine ring linked to a sulfonyl group and a thieno[2,3-d]pyrimidine scaffold , which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves several synthetic steps:
- Formation of the Piperazine Derivative: This is achieved using piperazine and appropriate sulfonyl chlorides.
- Introduction of the Thieno[2,3-d]pyrimidine Moiety: This involves cyclization reactions that incorporate the thieno structure.
- Final Purification: The product is purified through recrystallization or chromatography.
Anticancer Properties
Studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related thieno[2,3-d]pyrimidine analogue showed an IC50 value of 66 nM in immunosuppressive assays, suggesting potent inhibition of cell proliferation in cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: The sulfonamide group can interact with active sites of enzymes involved in cancer progression.
- Modulation of Signaling Pathways: The compound may interfere with pathways such as the PI3K/Akt and MAPK signaling cascades, which are crucial for cell survival and proliferation.
Case Studies
-
Immunosuppressive Activity:
A study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their immunosuppressive effects using Mixed Lymphocyte Reaction (MLR) assays. The most potent compound demonstrated significant inhibition at low concentrations . -
CNS Activity:
Related piperazine derivatives have been investigated for their central nervous system (CNS) effects. Compounds with similar structures showed promising results in treating neurological disorders .
Comparison of Biological Activities
| Compound Name | Structure | IC50 Value (nM) | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 66 | Immunosuppressive |
| Compound B | Structure B | 150 | Anticancer |
| Compound C | Structure C | 200 | CNS Effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
